Morusinol exhibited selective and potent antitumor activity against human liver carcinoma cells. It induced autophagy (self-eating process) and G2/M cell cycle arrest (halting cell division), while also inhibiting cell invasion and migration. Additionally, it targeted the Ras/MEK/ERK pathway, which is often dysregulated in cancer cells, suggesting potential for therapeutic intervention [].
Morusinol demonstrated the ability to induce cell cycle arrest and apoptosis (programmed cell death) in melanoma cells. This effect was achieved through the degradation of CHK1, a protein involved in the DNA damage response pathway, highlighting its potential as a candidate drug for melanoma treatment [].
Research suggests that Morusinol can inhibit the proliferation of colorectal cancer cells by inducing autophagy and obstructing cholesterol biosynthesis. This effect is mediated by the accumulation of the protein FOXO3a in the nucleus [].
These findings warrant further investigation to understand the complete mechanisms of action and potential for developing Morusinol-based cancer therapies. However, it is crucial to note that these studies were conducted in vitro (in laboratory settings) and in vivo (using animal models). More research, particularly clinical trials, is necessary to determine the safety and efficacy of Morusinol in humans.
Another area of scientific research exploring Morusinol's application is its potential role in preventing blood clots. Studies have shown that Morusinol:
Morusinol significantly inhibited the clumping together of platelets, which is a crucial step in blood clot formation. This effect was observed in response to various stimuli, suggesting its potential for preventing thrombosis (blood clot formation in arteries) [].
Morusinol may regulate the activation of platelets, further contributing to its antiplatelet activity. This property suggests its potential benefit in conditions like transient ischemic attacks (mini-strokes) and stroke, which are often caused by blood clots [].
Morusinol is a flavonoid compound primarily derived from the root bark of Morus alba, commonly known as white mulberry. Its chemical formula is C25H26O7, and it is recognized for its diverse biological activities, including anti-cancer, anti-inflammatory, and antiplatelet effects. Morusinol has been extensively studied for its potential therapeutic applications in various medical conditions, especially in traditional medicine practices in Asia, where Morus alba has a long history of use for ailments such as diabetes and hypertension .
Morusinol exhibits significant biological activities:
Morusinol can be synthesized through multiple methods:
Morusinol has several applications in medicine and pharmacology:
Research on Morusinol's interactions indicates:
Morusinol shares structural similarities with other flavonoids but is unique due to its specific biological activities. Here are some similar compounds:
| Compound | Source | Key Activities | Unique Features |
|---|---|---|---|
| Morusin | Morus alba | Anticancer, anti-inflammatory | Less potent than Morusinol |
| Sanggenol L | Morus alba | Induces apoptosis in cancer cells | Targets different signaling pathways |
| Kuwaon T | Morus alba | Anti-inflammatory | More focused on microglial activity |
| Rutin | Various plants | Antioxidant, anti-inflammatory | Widely studied for general health |
Morusinol's distinct ability to inhibit platelet aggregation while also inducing apoptosis sets it apart from these similar compounds, highlighting its potential as a multi-functional therapeutic agent .
Morusinol (C~25~H~26~O~7~, molecular weight 438.5 g/mol) belongs to the flavone subclass of flavonoids, distinguished by a 15-carbon skeleton organized into three rings (A, B, and C) with a pyrano group forming a fourth ring (D) [1] [3]. The compound’s core structure comprises a flavone backbone modified by two prenyl moieties:
The compound’s stereochemistry and substitution pattern were elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS). The ^13^C NMR spectrum confirmed the presence of a carbonyl group at C4 (δ 182.1 ppm) and hydroxylated aromatic carbons (δ 160–165 ppm) [3]. The SMILES notation (c12cc(c3c(c1C=CC(O2)(C)C)oc(c(c3=O)CCC(C)(C)O)c1ccc(cc1O)O)O) and InChI key further validate its tetracyclic architecture [5].
Morusinol shares structural homology with other prenylated flavonoids, particularly those isolated from Morus species:
| Feature | Morusinol | Morusin | Isobavachalcone |
|---|---|---|---|
| Core structure | Flavone | Flavone | Chalcone |
| Prenyl groups | Two (C3 and C8) | Two (C3 and C8) | One (C6) |
| Key substitutions | C5-OH, C2'-OH, C4'-OH | C5-OH, C2'-OH, C4'-OH | C4-OH, C2'-OCH~3~ |
| Bioactivity | Antiplatelet, antitumor | Antitumor, anti-inflammatory | Antiviral, antioxidant |
Morusin, its closest analog, differs by a single hydroxyl group at C13 and the absence of a C12–C13 double bond [4] [5]. This structural variation impacts biological activity; for example, morusin exhibits stronger antitumor effects against hepatocellular carcinoma, while morusinol shows superior antiplatelet activity [4] [7].
The biosynthesis of morusinol in Morus alba involves the phenylpropanoid and flavonoid pathways, with prenylation as a critical post-modification step [6]:
Phenylpropanoid pathway:
Flavonoid backbone formation:
Prenylation and oxidation:
Stress factors such as UV-B exposure or pathogen attack upregulate key enzymes (e.g., CHS, PAL), enhancing morusinol production as part of the plant’s defense mechanism [6].
Morusinol and morusin share a nearly identical flavone scaffold but differ in three critical aspects:
These subtle structural differences underscore the importance of substitution patterns in modulating bioactivity.